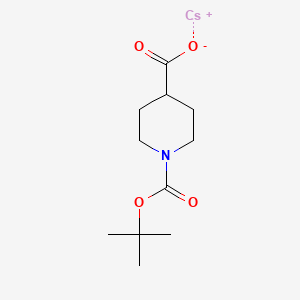
Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C11H18CsNO4. It is a cesium salt of a piperidine derivative, often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it valuable in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with cesium carbonate. The process begins with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group. The protected piperidine is then reacted with cesium carbonate in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to yield the desired cesium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cesium ion is replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free piperidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted piperidine derivatives.
Deprotection: The major product is the free piperidine derivative.
Wissenschaftliche Forschungsanwendungen
Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate involves its reactivity as a cesium salt. The cesium ion can act as a counterion, facilitating various chemical reactions. The Boc-protected piperidine moiety can undergo deprotection to yield the free amine, which can then participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cesium 1-(tert-butoxycarbonyl)piperidine-4-carboxylate: C11H18CsNO4
Cesium 1-(tert-butoxycarbonyl)piperidine-4-iodide: C11H18CsINO2
Cesium 1-(tert-butoxycarbonyl)piperidine-4-methylcarboxylate: C12H20CsNO4
Uniqueness
This compound is unique due to its specific reactivity and stability. The presence of the cesium ion enhances its solubility and reactivity in various solvents, making it a valuable reagent in organic synthesis. Its Boc-protected piperidine moiety allows for selective deprotection and further functionalization, providing versatility in chemical transformations.
Eigenschaften
Molekularformel |
C11H18CsNO4 |
|---|---|
Molekulargewicht |
361.17 g/mol |
IUPAC-Name |
cesium;1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C11H19NO4.Cs/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
NTYOHUHHRHZGFT-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)[O-].[Cs+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















